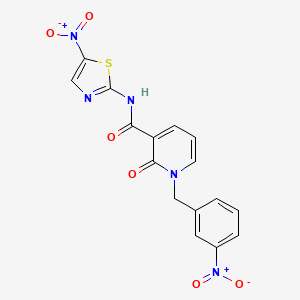
1-(3-nitrobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-nitrobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H11N5O6S and its molecular weight is 401.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(3-nitrobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a derivative of dihydropyridine and thiazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This complex structure features both nitro and thiazole groups, which are critical for its biological activity.
Antimicrobial Activity
Research has indicated that compounds containing thiazole and nitro groups exhibit significant antimicrobial properties. For instance, thiazole derivatives have been shown to inhibit bacterial growth through various mechanisms, including disrupting cell wall synthesis and inhibiting metabolic pathways. The specific compound has been evaluated for its effectiveness against a range of bacterial strains, demonstrating promising results in vitro.
Anticancer Activity
Studies have suggested that similar compounds can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) leading to oxidative stress, which triggers cell death pathways. In particular, compounds with nitro groups have been associated with enhanced anticancer activity due to their ability to interact with cellular targets involved in proliferation and survival.
Enzyme Inhibition Studies
The biological activity of this compound has also been linked to its inhibitory effects on various enzymes:
| Enzyme | IC50 Value | Mechanism of Action |
|---|---|---|
| MAO-B | 0.212 µM | Competitive inhibition |
| AChE | 0.264 µM | Mixed-type inhibition |
| BuChE | 0.024 µM | Mixed-type inhibition |
These findings indicate that the compound may be beneficial in treating neurodegenerative diseases by modulating neurotransmitter levels through enzyme inhibition.
Study 1: Antimicrobial Efficacy
In a controlled study, the antimicrobial efficacy of the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting a strong potential for development as an antimicrobial agent.
Study 2: Anticancer Mechanisms
A recent investigation into the anticancer properties revealed that treatment with the compound resulted in a dose-dependent increase in apoptosis markers in breast cancer cell lines. Flow cytometry analysis indicated that cells treated with the compound exhibited increased levels of caspase activation and PARP cleavage, confirming its role as an apoptosis inducer.
Propiedades
IUPAC Name |
1-[(3-nitrophenyl)methyl]-N-(5-nitro-1,3-thiazol-2-yl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O6S/c22-14(18-16-17-8-13(28-16)21(26)27)12-5-2-6-19(15(12)23)9-10-3-1-4-11(7-10)20(24)25/h1-8H,9H2,(H,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURZOAPZYMMVQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=CC=C(C2=O)C(=O)NC3=NC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














